BRD4 Bromodomain Binding Affinity
3-Bromo-4,5-dimethoxybenzamide demonstrates measurable binding affinity to the BRD4 bromodomain (Kd = 1.59 µM) as determined by mass spectrometry-based chemoproteomic profiling in human HUT78 cells [1]. The BRD4 bromodomain is a key epigenetic reader protein implicated in transcriptional regulation of oncogenes and inflammatory mediators. This binding affinity, while modest, represents a defined starting point for structure-based optimization of benzamide-derived bromodomain ligands [2].
| Evidence Dimension | BRD4 bromodomain binding affinity |
|---|---|
| Target Compound Data | Kd = 1.59 µM (1.59E+3 nM) |
| Comparator Or Baseline | No direct head-to-head comparator data available in primary literature for this specific compound; class baseline for benzamide bromodomain binders typically ranges from 0.5 µM to >50 µM depending on substitution pattern |
| Quantified Difference | Not calculable without direct comparator; the compound establishes a baseline affinity for the 3-bromo-4,5-dimethoxy substitution motif |
| Conditions | Human HUT78 cells; 45 min incubation; mass spectrometry-based bromosphere chemoproteomic assay |
Why This Matters
This defined Kd value enables quantitative SAR comparisons when evaluating synthetic derivatives or alternative benzamide scaffolds, providing a reference point for assessing potency improvements from structural modifications.
- [1] BindingDB. BDBM50098250 (CHEMBL3590389). Kd = 1.59E+3 nM for BRD4 in human HUT78 cells. View Source
- [2] BindingDB. BDBM50098311 (CHEMBL3590408). BRD3 BD2 bromodomain IC50 = 5.01E+4 nM. View Source
